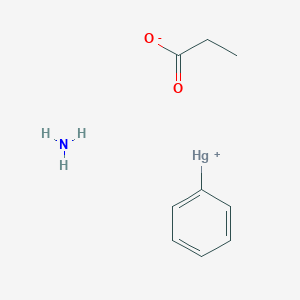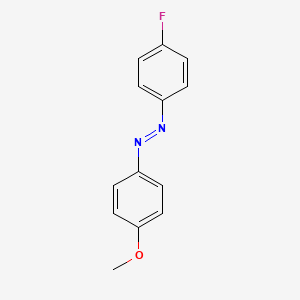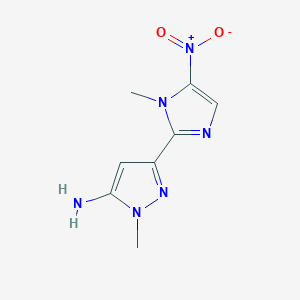
1-Methyl-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1H-pyrazol-5-amine is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and various industrial applications. The presence of a nitro group and multiple nitrogen atoms in the structure suggests potential reactivity and utility in diverse chemical reactions.
Preparation Methods
The synthesis of 1-Methyl-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole and pyrazole precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include methylating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Methyl-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1H-pyrazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form various oxides, depending on the reagents and conditions used.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions, often using halogenating agents. Major products formed from these reactions include various derivatives that retain the core imidazole and pyrazole structures but exhibit different functional properties.
Scientific Research Applications
1-Methyl-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.
Medicine: Its potential therapeutic properties are being explored in the treatment of various diseases, including bacterial infections and cancer.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in these interactions, often participating in redox reactions that modulate the activity of the target molecules. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity, influencing various cellular pathways and processes.
Comparison with Similar Compounds
1-Methyl-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
2-(2-Methyl-5-nitro-1H-imidazol-1-yl) ethanol: This compound shares the nitroimidazole structure but differs in its functional groups, leading to distinct chemical and biological properties.
3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-nitroindolin-2-one: This hybrid compound exhibits potent antibacterial activity, highlighting the importance of the nitroimidazole moiety in drug design. The uniqueness of this compound lies in its combination of imidazole and pyrazole rings, which confer a distinct set of chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
56111-99-0 |
|---|---|
Molecular Formula |
C8H10N6O2 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
2-methyl-5-(1-methyl-5-nitroimidazol-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H10N6O2/c1-12-7(14(15)16)4-10-8(12)5-3-6(9)13(2)11-5/h3-4H,9H2,1-2H3 |
InChI Key |
HLXQFJWWTNYPFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=C(N2C)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


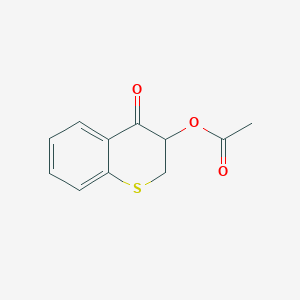
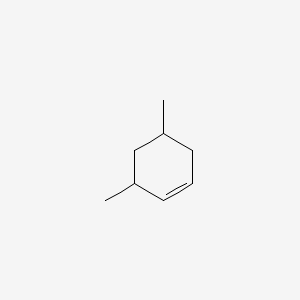
![3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene](/img/structure/B14642994.png)
![N-[2-(9H-Xanthen-9-YL)ethyl]formamide](/img/structure/B14643001.png)
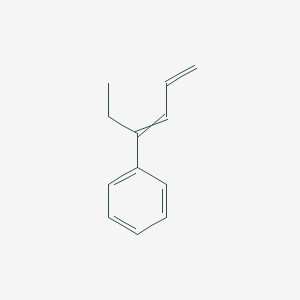

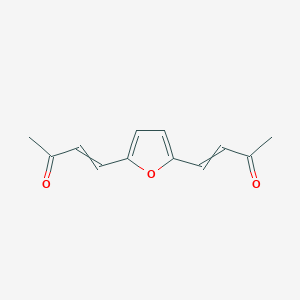
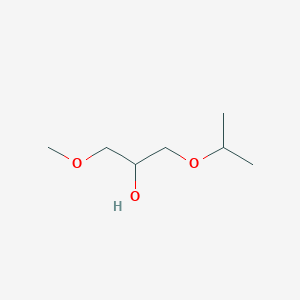
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
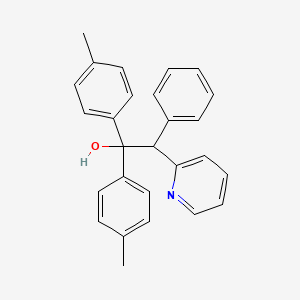
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B14643034.png)
![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide](/img/structure/B14643036.png)
